Faster Onset of Antidepressant Action in Female Patients vs. Amitriptyline
In a double-blind, multicenter clinical trial directly comparing noxiptiline and amitriptyline in 62 hospitalized patients with primary depressive illness, noxiptiline demonstrated a significantly faster onset of action in female patients after one week of treatment, as measured by the Hamilton Rating Scale for Depression (HAM-D) [1].
| Evidence Dimension | Percentage reduction in HAM-D total score at week 1 in female patients |
|---|---|
| Target Compound Data | Significantly greater improvement (p < 0.05) on noxiptiline vs. amitriptyline |
| Comparator Or Baseline | Amitriptyline (dosage 200–250 mg/day) |
| Quantified Difference | Statistical significance achieved at week 1; no significant differences at weeks 2, 3, or 6 |
| Conditions | Double-blind, multicenter trial; HAM-D assessment; dosage: 200–250 mg/day; n = 30 (noxiptiline) vs. 32 (amitriptyline) |
Why This Matters
For preclinical models requiring rapid onset of monoamine reuptake inhibition, this clinical evidence supports the selection of noxiptiline over amitriptyline when early time-point pharmacodynamic responses are critical.
- [1] Lingjaerde O, Asker T, Bugge A, Engstrand E, Eide A, Grinaker H, Herlofsen H, Ose E, Ofsti E. Noxiptilin (Agedal)--a new tricyclic antidepressant with a faster onset of action? A double-blind, multicentre comparison with amitriptyline. Pharmakopsychiatr Neuropsychopharmakol. 1975;8(1):26-35. View Source
